molecular formula C10H9N5 B14866732 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile

Cat. No.: B14866732
M. Wt: 199.21 g/mol
InChI Key: RKAODPIIKTXFTM-UHFFFAOYSA-N
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Description

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dimethyl-5-amino-pyrazole with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

  • 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine
  • 4-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine
  • 6-(1,3-dimethyl-1H-pyrazol-5-yl)quinoline

Uniqueness

What sets 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile apart is its unique combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

6-(2,5-dimethylpyrazol-3-yl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C10H9N5/c1-7-3-10(15(2)14-7)9-4-8(5-11)12-6-13-9/h3-4,6H,1-2H3

InChI Key

RKAODPIIKTXFTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=NC=NC(=C2)C#N)C

Origin of Product

United States

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